molecular formula C12H19NO3S2 B2362768 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide CAS No. 1448073-72-0

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide

Cat. No.: B2362768
CAS No.: 1448073-72-0
M. Wt: 289.41
InChI Key: FNQQCUAOZVOIBG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a hydroxy group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable sulfonamide precursor under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and sulfonation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

    N-(2-hydroxy-2-phenylethyl)propane-1-sulfonamide: Lacks the methylthio group, which may result in different biological activity.

    N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)propane-1-sulfonamide: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and biological properties.

Uniqueness: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propane-1-sulfonamide is unique due to the presence of the methylthio group, which can significantly influence its chemical and biological behavior compared to similar compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-3-8-18(15,16)13-9-12(14)10-4-6-11(17-2)7-5-10/h4-7,12-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQCUAOZVOIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CC=C(C=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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